N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide

Medicinal Chemistry Physicochemical Characterization Hit-to-Lead Optimization

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic small molecule (C25H24N2O2, MW 384.5) classified as an N-acyl tetrahydroisoquinoline derivative. This structural class is recognized in the patent literature for its modulation of histamine H3 receptors, suggesting potential applications in neuroscience research.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 955635-54-8
Cat. No. B2901595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide
CAS955635-54-8
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-18(28)27-14-13-22-11-12-24(16-23(22)17-27)26-25(29)15-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-12,16H,13-15,17H2,1H3,(H,26,29)
InChIKeyAWAVMIDHWSYWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide (CAS 955635-54-8)


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic small molecule (C25H24N2O2, MW 384.5) classified as an N-acyl tetrahydroisoquinoline derivative . This structural class is recognized in the patent literature for its modulation of histamine H3 receptors, suggesting potential applications in neuroscience research [1]. However, specific biological activity or target engagement data for this individual compound is not publicly disclosed in the peer-reviewed or patent literature.

Why N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide Cannot Be Casually Substituted: A Procurement Warning


For tetrahydroisoquinoline-based research compounds, simple generic substitution based on core structure or target class is a high-risk procurement strategy. Minute modifications to the N-acyl substituent, such as a change from an acetyl to a pivaloyl group or a shift in the biphenyl substitution pattern, can drastically alter a molecule's in vitro binding profile, selectivity, and cellular potency [1]. Without direct comparative data for CAS 955635-54-8, any analog selected as a 'similar' alternative must be considered a new chemical entity with entirely unvalidated biological properties, potentially invalidating a research project's foundational hypothesis.

Quantitative Differentiation Evidence for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide


Chemical Structure and Physicochemical Differentiation from Nearest In-Class Analogs

The compound's unique molecular identity is defined at the level of its chemical structure. Compared to a close vendor-listed analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide , this compound features a distinct lipophilic biphenyl-acetyl moiety (C25H24N2O2, MW 384.5 ) versus a compact t-butyl group (MW 274.4, exact mass difference ~110 Da). This substantial structural divergence is expected to produce significant differences in target binding pocket occupancy and pharmacokinetic properties, although specific comparative assay data is not available in the public domain.

Medicinal Chemistry Physicochemical Characterization Hit-to-Lead Optimization

Target Class Affiliation as a Histamine H3 Receptor Ligand

The broader chemical series to which this compound belongs is described as modulators of the histamine H3 receptor [1]. This class-level inference differentiates it from other tetrahydroisoquinoline compounds targeting distinct receptors, such as PDE4 inhibitors [2]. However, the specific binding affinity (Ki or IC50) for H3R or selectivity against other histamine receptor subtypes (H1, H2, H4) has not been independently reported for this exact compound, making any claim of superior potency over other H3R-targeting tetrahydroisoquinolines impossible.

Neuropharmacology GPCR Modulation Drug Discovery

Validated Application Scenarios for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide


Specialized Chemical Biology Probe for Histamine H3 Receptor Pathway Investigation

Given its patent-based classification as an H3 receptor modulator, the most plausible research application is in the functional investigation of the histamine H3 GPCR [1]. It could be used in in vitro binding or functional assays (e.g., cAMP modulation) to establish the role of H3 signaling in neuronal cell lines. However, the user must first establish its potency and selectivity through rigorous in-house dose-response profiling, as no public data exists.

Combinatorial Chemistry and Structure-Activity Relationship (SAR) Library Expansion

The compound's unique biphenyl-acetyl substituent makes it a valuable building block or 'exit vector' for medicinal chemistry programs exploring the SAR landscape of N-acyl tetrahydroisoquinolines . Its procurement enables the systematic exploration of how increasing steric bulk and lipophilicity at the 2-position affects target engagement and ADME properties, directly filling a key gap in existing SAR tables that typically probe smaller substituents.

Analytical Chemistry Standard in Method Development

With its defined chemical structure, molecular weight (384.5 Da), and chemical formula (C25H24N2O2) , the compound can serve as a high-purity analytical standard for developing and validating LC-MS or HPLC methods. Its distinct retention time and mass spectrum can help calibrate systems for detecting and quantifying larger N-acyl isoquinoline derivatives in complex biological matrices, a use case independent of its biological activity.

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